2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2OS/c23-17-9-2-4-11-19(17)30-13-20-27-18-10-3-1-8-16(18)21(29)28(20)15-7-5-6-14(12-15)22(24,25)26/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLOTYKCATVAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=CC=CC=C3Cl)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl mercaptan with 3-(trifluoromethyl)benzaldehyde to form an intermediate, which is then cyclized with anthranilic acid under specific conditions to yield the final quinazolinone product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Overview
2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural features enable a range of applications, including antimicrobial and anticancer activities.
Medicinal Chemistry
The compound is being actively investigated for its antimicrobial and anticancer properties . Its structure allows it to interact with biological targets, potentially inhibiting key enzymes or receptors involved in disease processes.
- Anticancer Activity : Studies have indicated that derivatives of quinazolinone, including this compound, may exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has shown that compounds with similar structures can inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting the epidermal growth factor receptor (EGFR) pathway and inducing apoptosis through cell cycle arrest at the G2/M phase .
- Antimicrobial Properties : The compound has been explored for its ability to combat bacterial infections. Preliminary studies suggest that it may be effective against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential as a future therapeutic agent in treating tuberculosis and other infections .
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its functional groups allow for further modifications, enabling chemists to design new derivatives with tailored properties for specific applications .
Material Science
The compound is also being researched for its potential use in developing advanced materials. Its unique electronic characteristics and thermal stability make it suitable for applications in organic electronics and photonic devices.
A comparative analysis of various quinazolinone derivatives highlights the enhanced biological activity associated with specific structural modifications. The following table summarizes some findings regarding antiproliferative effects:
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| BIQO-19 | 10 | NSCLC | EGFR Inhibition |
| 9b | 8 | MCF-7 (Breast Cancer) | Dual EGFR/BRAF Inhibition |
| A3 | 12 | PC3 (Prostate Cancer) | HDAC Inhibition |
Case Studies
Several studies have documented the efficacy of quinazolinone derivatives:
- A study demonstrated that certain derivatives achieved IC50 values as low as 10 µM against MCF-7 breast cancer cells, showcasing their potential as anticancer agents .
- Another investigation revealed that compounds similar to this compound could act as effective anti-inflammatory agents by inhibiting pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
*Note: The molecular formula and molar mass of the target compound are inferred based on structural analogs (e.g., ).
Key Comparisons
- Electronic Effects : The trifluoromethyl group in the target compound and imparts strong electron-withdrawing properties, which may enhance binding to electron-rich biological targets (e.g., enzymes) compared to analogs with methyl or hydrogen substituents () .
- Steric Considerations : The (2-chlorophenyl)sulfanylmethyl group in the target compound introduces moderate steric bulk, intermediate between the smaller 2-sulfanylidene group () and the bulkier sulfonylmethyl substituent () .
Biological Activity
The compound 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C18H13ClF3N3OS
- Molecular Weight : 395.83 g/mol
Biological Activity Overview
The biological activities of quinazolinone derivatives, including the compound , have been extensively studied. Key areas of focus include:
-
Antimicrobial Activity
- Several studies indicate that quinazolinones exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA) and other Gram-positive bacteria .
-
Anticancer Properties
- Quinazolinone derivatives have demonstrated antiproliferative effects against multiple cancer cell lines. In particular, some studies report that related compounds exhibit IC50 values in the low micromolar range against various tumor cells, indicating potential as anticancer agents . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
- Antifungal Activity
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Many quinazolinones inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth.
- DNA Intercalation : Some derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Induction of Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of quinazolinone derivatives:
Table 1: Summary of Biological Activity Studies
Q & A
Basic: What are the standard synthetic routes for this quinazolin-4-one derivative?
Methodological Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Nucleophilic substitution to introduce the 2-chlorophenylsulfanylmethyl group.
- Cyclocondensation of intermediates (e.g., anthranilic acid derivatives) with trifluoromethylphenyl-containing reagents.
- Reflux in polar aprotic solvents (e.g., ethanol or methanol) at 70–90°C for 6–12 hours, with reaction progress monitored via TLC or HPLC .
- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from dichloromethane/methanol mixtures .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation employs:
- X-ray crystallography to resolve bond lengths (e.g., C–S: ~1.78 Å, C–N: ~1.32 Å) and dihedral angles between aromatic rings .
- NMR spectroscopy :
- ¹H NMR: Signals for quinazolinone protons (δ 8.2–8.5 ppm), trifluoromethylphenyl (δ 7.4–7.7 ppm), and sulfanylmethyl (δ 3.8–4.1 ppm).
- ¹³C NMR: Carbonyl resonance at ~165 ppm, trifluoromethyl at ~125 ppm (q, J = 32 Hz) .
- Mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺: ~475 m/z) .
Advanced: How can researchers optimize synthesis yield while minimizing side products?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% via enhanced energy transfer .
- Flow chemistry : Continuous processing minimizes intermediate degradation and improves reproducibility .
- In-line analytics (e.g., FTIR or Raman probes) to detect side products (e.g., hydrolyzed quinazolinones) in real time .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or MS fragments) require:
- Cross-validation : Compare data from multiple techniques (e.g., 2D NMR for coupling interactions, X-ray for stereochemical confirmation) .
- Computational modeling :
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to trace ambiguous signals .
Advanced: What pharmacological targets are plausible based on structural analogs?
Methodological Answer:
The quinazolinone core suggests potential as:
- Kinase inhibitors : Analogous compounds (e.g., gefitinib derivatives) target EGFR or VEGFR due to π-π stacking with ATP-binding pockets .
- Antimicrobial agents : Sulfanylmethyl groups disrupt bacterial cell membranes (test via MIC assays against S. aureus and E. coli) .
- Mechanism validation :
- Docking studies (AutoDock Vina) to predict binding affinities for kinase domains .
- SAR analysis : Modify substituents (e.g., replace trifluoromethyl with nitro groups) to assess activity changes .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion and bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility pre-metabolism .
Advanced: What analytical methods detect degradation products under physiological conditions?
Methodological Answer:
- Forced degradation studies :
- Metabolite profiling :
- Liver microsome assays (e.g., human CYP3A4) with UPLC-QTOF to detect phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
